N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
N-[(4-Chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core with two key substituents:
- Position 4: A benzyl group substituted with a 4-chlorophenyl moiety.
- Position 2: A sulfanyl (-S-) group linked to a 3-fluorophenylmethyl group.
This compound is part of a broader class of quinazolin-4-amine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQPBNDJADENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Methylsulfanyl Linkage: The methylsulfanyl linkage is typically formed through the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
N-(4-Fluorophenyl) Analogs
- Compound : 2-[(3-Chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
- Key Differences :
- Position 4: Direct substitution with a 4-fluorophenyl group instead of a 4-chlorophenylmethyl group.
- The fluorine atom may enhance metabolic stability compared to chlorine.
N-Substituted Ethyl/Phenyl Analogs
- Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
- Key Differences :
- Position 4: A 3,4-dimethoxyphenylethyl group replaces the 4-chlorophenylmethyl.
- Impact : Methoxy groups increase hydrophilicity (logP = 5.22 vs. ~6.0 estimated for the target compound) and may enhance hydrogen bonding.
Substituent Variations at Position 2
Sulfanyl Group Modifications
- Compound : 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Key Differences :
- Position 2: A 2-chlorophenyl group replaces the sulfanyl-linked 3-fluorophenylmethyl.
- Impact : Loss of the sulfanyl linker reduces flexibility and may alter binding kinetics. The 2-chlorophenyl group increases steric hindrance.
Sulfanyl Group Retention with Fluorophenyl Variations
Combined Substituent Comparisons
*Estimated values based on structural analogs.
Research Findings and Implications
Role of Halogens: The 4-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs, which may enhance membrane permeability but reduce aqueous solubility . Fluorine at position 3 (target) vs.
Sulfanyl Linker Importance :
- Retention of the sulfanyl group in the target compound and analogs suggests its role in stabilizing hydrophobic interactions or acting as a hydrogen-bond acceptor.
Therapeutic Potential: Quinazolin-4-amine derivatives, such as Lapatinib (a kinase inhibitor), highlight the scaffold’s relevance in oncology . Structural variations in the target compound may optimize selectivity for specific kinase targets.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various protein kinases. This compound's unique structural features, including a chlorobenzyl group and a fluorophenylthio substituent, contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
The chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H15ClFN5S |
| Molecular Weight | 367.85 g/mol |
| InChI Key | InChI=1S/C17H15ClFN5S/c18-13-6-4-12(5-7-13)11-22-17(28)15(27)14(23-22)8-9-16(24)26-10-8/h4-11H,1-3H3,(H,22,28) |
The biological activity of this compound primarily involves its role as an inhibitor of tyrosine kinases. Research indicates that quinazoline derivatives can act as ATP competitive or non-competitive inhibitors against various kinases, including CDK2, EGFR, and HER2. The binding affinity and inhibitory potency are influenced by the specific substitutions on the quinazoline ring.
Inhibitory Effects on Kinases
Recent studies have reported that quinazoline derivatives exhibit significant inhibitory activity against multiple tyrosine kinases. For instance:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| N-[...] | CDK2 | 0.173 ± 0.012 |
| N-[...] | HER2 | 0.079 ± 0.015 |
| N-[...] | EGFR | 0.102 ± 0.014 |
| N-[...] | VEGFR2 | Not satisfactory |
These results indicate that the compound has comparable efficacy to established inhibitors like imatinib and lapatinib, suggesting its potential therapeutic applications in cancer treatment.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF7 and A2780) have shown that quinazoline derivatives can induce cell death effectively. The structure–activity relationship (SAR) studies highlight that specific substitutions enhance cytotoxicity:
| Substitution Pattern | Effect on Cytotoxicity |
|---|---|
| Di-fluoro substitution at positions 6 and 8 | Increased cytotoxicity |
| Para substitutions on the phenyl ring | Variable effects; some detrimental |
Case Studies
- Quinazolinone Derivatives : A study focused on quinazolinone derivatives demonstrated their ability to inhibit CDK2 and HER2 effectively, with IC50 values comparable to known inhibitors. The molecular docking studies revealed binding interactions that stabilize the compound within the active site of these kinases .
- NF-kB Pathway Inhibition : Another investigation into related quinazoline compounds showed selective inhibition of NF-kB activation in macrophage-like cells, indicating potential applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
